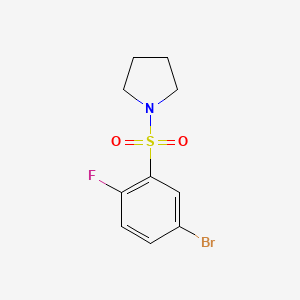

1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2S/c11-8-3-4-9(12)10(7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBCMPBPNYSZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine, a compound of interest in medicinal chemistry and drug discovery. The document delineates a two-step synthetic strategy, commencing with the preparation of the key intermediate, 5-Bromo-2-fluorobenzenesulfonyl chloride, followed by its subsequent reaction with pyrrolidine to yield the target sulfonamide. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety considerations. The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance and Synthetic Strategy

The pyrrolidine ring is a fundamental scaffold in a vast array of biologically active compounds and natural products.[1] When incorporated into a sulfonamide structure, particularly one bearing a substituted aromatic ring, the resulting molecule often exhibits significant pharmacological potential. The title compound, this compound, combines three key structural motifs:

-

The Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle known for its favorable pharmacokinetic properties.

-

The Sulfonamide Linker: A stable and versatile functional group that can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.

-

The 5-Bromo-2-fluorophenyl Group: The halogen substituents provide handles for further chemical modification (e.g., through cross-coupling reactions at the bromine site) and modulate the electronic and lipophilic properties of the molecule.

Given these features, the synthesis of such compounds is of considerable interest. This guide outlines a logical and field-proven retrosynthetic approach, breaking down the synthesis into manageable and well-understood chemical transformations.

Retrosynthetic Analysis

The most direct approach to synthesizing the target sulfonamide involves the formation of the sulfur-nitrogen bond. This disconnection leads to two primary starting materials: pyrrolidine and the corresponding aryl sulfonyl chloride.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of 5-Bromo-2-fluorobenzenesulfonyl Chloride

The critical intermediate for this synthesis is 5-Bromo-2-fluorobenzenesulfonyl chloride. The preparation of aryl sulfonyl chlorides can be achieved through several established methods, most notably by the reaction of an aromatic compound with chlorosulfonic acid.[2] This electrophilic aromatic substitution is a direct and often high-yielding approach.

Mechanistic Rationale

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) acts as a potent electrophile. The electron-rich aromatic ring of 4-bromo-1-fluorobenzene attacks the sulfur atom of chlorosulfonic acid. The fluorine atom is an ortho-, para-director, but it is also deactivating. The bromine atom is also an ortho-, para-director and deactivating. The directing effects must be considered to predict the regioselectivity of the sulfonation. In this case, the sulfonyl group will predominantly add to the position ortho to the fluorine and meta to the bromine, which is the desired C-2 position, due to the strong activating and directing effect of the fluorine atom. A subsequent workup step is required to convert the resulting sulfonic acid into the desired sulfonyl chloride, though direct chlorosulfonation is often possible.

Detailed Experimental Protocol

This protocol is based on standard procedures for the chlorosulfonation of activated aromatic rings.

Safety Precaution: This reaction involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

-

Reagent Charging: In the dropping funnel, place 4-bromo-1-fluorobenzene (1.0 eq). In the reaction flask, add chlorosulfonic acid (4.0 eq) and cool the flask to 0 °C using an ice-water bath.

-

Reaction Execution: While stirring vigorously, add the 4-bromo-1-fluorobenzene dropwise from the dropping funnel to the chlorosulfonic acid over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress can be monitored by taking a small aliquot, quenching it carefully in ice water, and analyzing by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C. Very cautiously, pour the reaction mixture onto a stirred slurry of crushed ice. This step is highly exothermic and will generate a large amount of HCl gas.

-

Extraction: The resulting aqueous mixture will contain the product as a precipitate or an oil. Extract the mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 5-Bromo-2-fluorobenzenesulfonyl chloride can be purified further by vacuum distillation or recrystallization if necessary.

Reagent and Stoichiometry Table

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-Bromo-1-fluorobenzene | 175.00 | 1.0 | (Specify mass/moles) |

| Chlorosulfonic Acid | 116.52 | 4.0 | (Specify volume/moles) |

| Dichloromethane | 84.93 | - | (Specify volume for extraction) |

| Anhydrous Na₂SO₄ | 142.04 | - | (Sufficient amount for drying) |

Part 2: Synthesis of this compound

The final step is the formation of the sulfonamide via a nucleophilic substitution reaction between the synthesized 5-Bromo-2-fluorobenzenesulfonyl chloride and pyrrolidine. This is a standard and highly efficient transformation.

Mechanistic Rationale & Workflow

The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the basic pyrrolidine starting material. Therefore, at least two equivalents of pyrrolidine or one equivalent of pyrrolidine and one equivalent of a non-nucleophilic base (e.g., triethylamine) are required to drive the reaction to completion.[3]

Caption: Experimental workflow for sulfonamide formation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve pyrrolidine (2.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Dissolve 5-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred pyrrolidine solution over 15-30 minutes. A white precipitate (pyrrolidinium hydrochloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's completion by TLC, observing the consumption of the sulfonyl chloride.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess pyrrolidine), saturated aqueous sodium bicarbonate solution (to remove any residual acid), and finally with brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final compound, this compound, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reagent and Stoichiometry Table

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 5-Bromo-2-fluorobenzenesulfonyl chloride | 273.51 | 1.0 | (Specify mass/moles) |

| Pyrrolidine | 71.12 | 2.2 | (Specify volume/moles) |

| Dichloromethane | 84.93 | - | (Specify volume) |

| Expected Product (C₁₀H₁₁BrFNO₂S) | 308.17 | - | (Calculate theoretical yield) |

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure, showing the characteristic signals for the pyrrolidine and the substituted aromatic protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.[4]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the sulfonyl group (S=O stretching) around 1350 cm⁻¹ and 1160 cm⁻¹.

Safety and Handling

-

5-Bromo-2-fluorobenzenesulfonyl chloride: This is a corrosive and moisture-sensitive compound. Handle in an inert atmosphere where possible. It is an irritant, and contact with skin and eyes should be avoided.

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. All operations must be conducted with extreme caution in a fume hood.

-

Pyrrolidine: A flammable, corrosive, and volatile liquid. It has a strong, unpleasant odor. Handle with appropriate care to avoid inhalation and skin contact.

-

General Precautions: Always wear appropriate PPE, including lab coats, safety glasses, and gloves. Ensure all reactions are conducted in a well-ventilated area.

Conclusion

This guide details a reliable and scalable two-step synthesis for this compound. The strategy relies on the well-established chlorosulfonation of an aromatic precursor followed by a standard sulfonamide formation. By providing detailed, step-by-step protocols, mechanistic explanations, and safety information, this document serves as a valuable resource for chemists engaged in the synthesis of novel sulfonamides for pharmaceutical and agrochemical research.

References

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In IntechOpen. DOI: 10.5772/intechopen.110543. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Org. Synth. Coll. Vol. 1, p.84. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

A Roadmap for Investigation

Disclaimer: The biological activity of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine is not extensively documented in publicly available scientific literature. This guide is intended for researchers, scientists, and drug development professionals as a comprehensive, hypothesis-driven framework for the synthesis, characterization, and evaluation of the potential therapeutic properties of this compound. The experimental protocols described herein are based on established methodologies for analogous chemical scaffolds and represent a scientifically rigorous approach to investigating its biological potential.

Introduction: Unlocking the Potential of a Novel Chemical Entity

The confluence of a substituted aryl sulfonyl moiety and a pyrrolidine ring in the chemical structure of this compound presents a compelling case for its investigation as a potential biologically active agent. The pyrrolidine ring is a ubiquitous scaffold in a multitude of natural products and synthetic drugs, valued for its conformational flexibility and ability to engage in various biological interactions. Similarly, the aryl sulfonamide group is a well-established pharmacophore, present in a wide array of therapeutic agents with diverse mechanisms of action, including antibacterial and anticancer drugs.

The specific substitution pattern of the phenyl ring with a bromine atom and a fluorine atom further modulates the electronic and lipophilic properties of the molecule, potentially influencing its pharmacokinetic profile and target engagement. This technical guide provides a comprehensive roadmap for the systematic investigation of the biological activity of this compound, with a primary focus on its potential as an anticancer and antibacterial agent.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its biological evaluation.

| Property | Value | Source |

| CAS Number | 1436232-71-1 | BLDpharm[1] |

| Molecular Formula | C₁₀H₁₁BrFNO₂S | - |

| Molecular Weight | 308.17 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (predicted) | - |

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction between 5-bromo-2-fluorobenzenesulfonyl chloride and pyrrolidine.

Caption: Proposed synthesis workflow for this compound.

Detailed Synthesis Protocol

-

Reaction Setup: To a solution of 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq).

-

Addition of Pyrrolidine: Slowly add a solution of pyrrolidine (1.2 eq) in anhydrous DCM (2 mL/mmol) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothesized Biological Activities and Experimental Evaluation

Based on the prevalence of the aryl sulfonamide and pyrrolidine scaffolds in therapeutic agents, we hypothesize that this compound may exhibit anticancer and antibacterial activities. The following sections detail the experimental protocols to investigate these hypotheses.

Part 1: In Vitro Anticancer Activity

Initial screening for anticancer activity is typically performed using a panel of human cancer cell lines.[2]

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for in vitro anticancer activity screening.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Cell Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the compound concentration.[3]

Hypothetical In Vitro Anticancer Activity Data

| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |

| MCF-7 (Breast Cancer) | 15.2 | 0.8 |

| HCT116 (Colon Cancer) | 22.5 | 1.2 |

| A549 (Lung Cancer) | 35.8 | 1.5 |

Part 2: In Vitro Antibacterial Activity

The antibacterial potential of the compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Experimental Workflow for In Vitro Antibacterial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Method for MIC Determination

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria). A standard antibiotic (e.g., ciprofloxacin) should be used as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye.[4]

Hypothetical In Vitro Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Positive Control) |

| Staphylococcus aureus (Gram-positive) | 16 | 0.5 |

| Escherichia coli (Gram-negative) | 64 | 0.015 |

Part 3: In Vivo Efficacy Studies (Hypothetical)

Promising in vitro results would warrant further investigation in animal models to assess in vivo efficacy and safety.[5][6]

In Vivo Anticancer Efficacy: Xenograft Model

A human tumor xenograft model in immunodeficient mice is a standard preclinical model for evaluating anticancer agents.[7][8]

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses daily or on an optimized schedule. The control group receives the vehicle.

-

Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

In Vivo Antibacterial Efficacy: Murine Infection Model

A murine systemic infection model can be used to evaluate the in vivo efficacy of the compound against a bacterial pathogen.

-

Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus).

-

Treatment: Administer this compound at different doses via an appropriate route (e.g., intravenous or intraperitoneal) at specific time points post-infection.

-

Survival Monitoring: Monitor the survival of the mice over a period of 7-14 days.

-

Bacterial Load Determination: In a parallel experiment, euthanize a subset of mice at different time points post-treatment to determine the bacterial load in various organs (e.g., spleen, liver, blood).

Part 4: Elucidating the Mechanism of Action

Understanding the mechanism of action is crucial for further drug development.[9][10]

Potential Anticancer Mechanisms to Investigate

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Induction: Assess the induction of apoptosis using assays such as Annexin V/PI staining, caspase activity assays, and Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP).

-

Kinase Inhibition Assays: Screen the compound against a panel of kinases to identify potential molecular targets, given that many sulfonamide-based drugs are kinase inhibitors.

Potential Antibacterial Mechanisms to Investigate

-

Inhibition of Folic Acid Synthesis: As many sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme in the folic acid synthesis pathway, this would be a primary target for investigation.[10]

-

DNA Gyrase Inhibition: The fluoroquinolone-like substitution pattern might suggest an investigation into the inhibition of bacterial DNA gyrase and topoisomerase IV.

-

Cell Membrane Integrity: Assess whether the compound disrupts the bacterial cell membrane using membrane potential-sensitive dyes or by measuring the leakage of intracellular components.[11]

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, framework for the systematic investigation of the biological activity of this compound. The proposed studies, from synthesis and initial in vitro screening to in vivo efficacy and mechanism of action studies, are designed to rigorously assess its potential as a novel therapeutic agent. The presence of the aryl sulfonamide and pyrrolidine moieties suggests a high probability of biological activity, and the outlined experimental path will enable a thorough exploration of its therapeutic potential, primarily in the areas of oncology and infectious diseases. Further derivatization and structure-activity relationship (SAR) studies could be pursued to optimize the potency and selectivity of this promising chemical scaffold.

References

- Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(28), 18333–18343.

- Kaur, J., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology, 15, 1369072.

- Al-Otaibi, F. A., et al. (2022).

- Tängdén, T., et al. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol.

- Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 739379.

- Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(1), 1–7.

- Saeed, M., et al. (2022).

- El-Gamal, M. I., et al. (2021).

- Kim, M. O., & Lee, S. Y. (2023). Molecular Target and Action Mechanism of Anti-Cancer Agents. International Journal of Molecular Sciences, 24(9), 8303.

- Szeliga, J. (2018). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Protein & Peptide Science, 19(9), 868-877.

- Parker, N., & Schneegurt, M. (2021). Mechanisms of Antibacterial Drugs. In Microbiology. OpenStax.

- Koh, C. L., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Journal of Fungi, 9(6), 669.

- Aparna, V., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55081.

- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Chinese Journal of Medicinal Chemistry, 26(6), 472-475.

- Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.

- World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

Sources

- 1. 1436232-71-1|this compound|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Target and Action Mechanism of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the compound 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine, a molecule for which the specific mechanism of action is not yet fully elucidated in public scientific literature. In the absence of direct evidence, this document serves as a forward-looking analysis and a practical guide for researchers. It deconstructs the molecule into its core components—the pyrrolidine ring and the substituted phenylsulfonyl group—to infer potential biological activities based on established structure-activity relationships of analogous compounds. Furthermore, this guide outlines a comprehensive, multi-stage research program designed to systematically investigate and ultimately identify the mechanism of action of this compound. This includes proposed experimental workflows, from initial screening and target identification to pathway analysis and in vivo validation, providing a robust framework for future research endeavors.

Introduction: Deconstructing the Molecule

The molecule this compound is a synthetic compound characterized by a pyrrolidine ring linked to a phenyl ring via a sulfonyl group. The phenyl ring is further substituted with a bromine atom at the 5-position and a fluorine atom at the 2-position. While direct studies on this specific molecule are scarce, an analysis of its structural components can provide valuable insights into its potential pharmacological properties.

-

The Pyrrolidine Ring: The five-membered nitrogen-containing heterocyclic pyrrolidine ring is a common scaffold in a vast array of natural products and synthetic drugs.[1][2][3][4] Its prevalence in medicinal chemistry is attributed to its ability to confer favorable physicochemical properties, such as increased solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse substituents with specific stereochemistry.[1][4]

-

The (5-Bromo-2-fluorophenyl)sulfonyl Group: The arylsulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors. The specific substitution pattern on the phenyl ring—a bromine atom and a fluorine atom—is of particular interest. Halogen atoms, especially fluorine, are often incorporated into drug candidates to modulate their metabolic stability, binding affinity, and membrane permeability. The bromo-substituent can also influence binding interactions and provide a handle for further chemical modification.

Given the absence of specific data, this guide will now transition to a proposed research framework for elucidating the mechanism of action of this compound.

A Proposed Research Program for Mechanism of Action Elucidation

The following sections outline a logical and comprehensive experimental workflow to determine the biological target(s) and mechanism of action of this compound.

Stage 1: Initial Phenotypic and Target-Based Screening

The initial phase of investigation should focus on broad screening to identify any significant biological activity. This dual approach of phenotypic and target-based screening will cast a wide net to capture potential effects.

Experimental Protocol: High-Throughput Screening (HTS)

-

Compound Preparation: Solubilize this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Perform serial dilutions to generate a range of concentrations for testing.

-

Cell Viability/Cytotoxicity Assays:

-

Plate a panel of diverse human cancer cell lines (e.g., representing different tissue origins) in 96-well or 384-well plates.

-

Treat the cells with a range of concentrations of the compound for 48-72 hours.

-

Assess cell viability using assays such as MTT, MTS, or a resazurin-based assay.

-

Causality: This initial screen will determine if the compound has cytotoxic or cytostatic effects, which are common starting points for anticancer drug discovery.

-

-

Receptor Binding and Enzyme Inhibition Assays:

-

Utilize commercially available or in-house developed panels of assays for common drug targets, such as G-protein coupled receptors (GPCRs), kinases, proteases, and ion channels.

-

The presence of the arylsulfonamide moiety suggests that screening against a panel of human carbonic anhydrases or serine proteases could be a logical starting point.

-

Causality: This target-based approach can rapidly identify direct interactions with known drug targets, providing a fast track to understanding the mechanism.

-

Data Presentation: Initial Screening Data Summary

| Assay Type | Cell Line/Target | Endpoint | Result (e.g., IC50, % Inhibition) |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | To be determined |

| Cytotoxicity | A549 (Lung Cancer) | IC50 | To be determined |

| Kinase Inhibition | Kinase Panel (e.g., 96 kinases) | % Inhibition @ 10 µM | To be determined |

| GPCR Binding | GPCR Panel (e.g., 48 receptors) | % Displacement @ 10 µM | To be determined |

Visualization: Stage 1 Experimental Workflow

Caption: Workflow for the initial screening of the compound.

Stage 2: Target Identification and Validation

If the initial screening reveals a consistent and potent biological activity but does not identify a specific molecular target, the next stage is to employ unbiased methods for target identification.

Experimental Protocol: Affinity-Based Target Identification

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., a photo-activatable group) or an affinity tag (e.g., biotin). The bromine atom could potentially be a site for modification via cross-coupling reactions.

-

Causality: The affinity probe will allow for the specific capture of binding partners from a complex biological sample.

-

-

Affinity Chromatography:

-

Immobilize the affinity probe on a solid support (e.g., agarose beads).

-

Incubate the beads with a cell lysate or tissue extract.

-

Wash away non-specific binders.

-

Elute the specific binding proteins.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database.

-

-

Target Validation:

-

Validate the identified target(s) using techniques such as:

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To confirm a direct binding interaction and determine the binding affinity (KD).

-

siRNA/shRNA knockdown or CRISPR/Cas9 knockout: To determine if depletion of the target protein phenocopies the effect of the compound.

-

Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells.

-

-

Visualization: Target Identification Workflow

Caption: Workflow for identifying the molecular target.

Stage 3: Pathway Analysis and Mechanism Elucidation

Once a validated target is identified, the focus shifts to understanding how the interaction of the compound with its target leads to the observed biological effect.

Experimental Protocol: Elucidating Downstream Signaling

-

Pathway Profiling:

-

Treat cells with this compound and analyze changes in global protein expression (proteomics) or gene expression (transcriptomics - RNA-seq).

-

Causality: This will provide an unbiased view of the cellular pathways that are modulated by the compound.

-

-

Phospho-protein Analysis:

-

If the target is a kinase or a phosphatase, perform phospho-proteomics to identify the downstream substrates.

-

Alternatively, use Western blotting with phospho-specific antibodies to probe the activation state of key signaling pathways (e.g., MAPK, PI3K/Akt).

-

-

Reporter Gene Assays:

-

If the compound affects a transcription factor or a pathway that culminates in changes in gene expression, use reporter gene assays (e.g., luciferase or beta-galactosidase) to monitor the activity of specific promoters or response elements.

-

Visualization: Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway for the compound.

Synthesis of this compound

While a detailed synthetic route has not been published, a plausible approach would involve the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with pyrrolidine.[5]

General Synthetic Protocol:

-

To a solution of pyrrolidine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine.

-

Slowly add a solution of 5-bromo-2-fluorobenzenesulfonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of this compound. By leveraging a combination of phenotypic screening, target-based assays, and modern target identification and validation techniques, researchers can efficiently move from an uncharacterized compound to a well-understood molecular mechanism. The insights gained from such studies will be crucial in determining the therapeutic potential of this and related molecules. The proposed workflows are designed to be robust and adaptable, providing a solid foundation for any research group embarking on the exciting challenge of elucidating the biological function of this novel chemical entity.

References

-

Li Petri, G., Raimondi, M. V., & Grasso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

-

PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. Retrieved from [Link]

-

Nirogi, R., Shinde, A., Kambhampati, R. S., Mohammed, A. R., Saraf, S. K., Badange, R. K., ... & Jasti, V. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843–1859. [Link]

-

Kashif, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Ramazani, A., & Hosseininezhad, S. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

PubChem. (n.d.). 5-bromo-2-hydroxy-N-[2-hydroxy-5-(trifluoromethoxy)phenyl]benzenesulfonamide. Retrieved from [Link]

-

Arik, M., et al. (2012). 1-(5-Bromo-4-phenyl-1,3-thia-zol-2-yl)pyrrolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1779. [Link]

-

Singh, H., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Chemistry Central Journal, 18(1), 15. [Link]

-

Ding, Q., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (APG-115): A Potent and Orally Active MDM2-p53 Antagonist. Journal of Medicinal Chemistry, 61(12), 5325-5338. [Link]

-

Haryadi, B., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. [Link]

-

Krol, E., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(21), 7352. [Link]

-

Hibi, S., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4465-4481. [Link]

-

Ben-M'barek, K., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7233. [Link]

- Google Patents. (n.d.). Synthesis method for empagliflozin key intermediate.

- Google Patents. (n.d.). Fluorophenyl pyrazol compounds.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine | 1178386-07-6 [smolecule.com]

A Strategic Guide to the Preliminary Bioactivity Screening of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Introduction: Deconstructing the Candidate

The compound 1-((5-bromo-2-fluorophenyl)sulfonyl)pyrrolidine is a novel chemical entity with potential therapeutic applications. Its structure comprises three key moieties: a bromophenyl group, a sulfonyl group, and a pyrrolidine ring. An analysis of these components provides a rational basis for a targeted yet comprehensive preliminary bioactivity screening.

-

Bromophenols : These compounds, found in marine algae, exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[1][2] The presence of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Sulfonamides : The sulfonamide group is a well-established pharmacophore present in numerous approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, antidiabetic, and anticancer agents.[3]

-

Pyrrolidine Ring : This saturated heterocyclic moiety is a common scaffold in many natural products and pharmacologically active compounds.[4] Pyrrolidine derivatives have been explored for various therapeutic purposes, including as matrix metalloproteinase (MMP) inhibitors.[5][6]

This guide outlines a multi-tiered approach for the preliminary bioactivity screening of this compound, commencing with in silico predictions to guide subsequent in vitro investigations.

Part 1: In Silico Profiling - A Predictive Foundation

Prior to any wet lab experimentation, a computational assessment can provide valuable insights into the potential bioactivity and drug-like properties of the compound.[7][8][9] This initial step helps in prioritizing experimental resources and designing more informed assays.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A critical initial step is the in silico prediction of the compound's ADMET properties to assess its potential as a drug candidate.[10][11] Various computational models can be employed to estimate parameters such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for cytochrome P450 inhibition.[11][12]

Table 1: Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Implication for Drug Development |

| Oral Bioavailability | Moderate to High | Favorable for oral administration. |

| Blood-Brain Barrier Permeability | Low | Reduced potential for central nervous system side effects. |

| Plasma Protein Binding | High | May affect the free drug concentration and efficacy.[12] |

| CYP450 Inhibition (e.g., CYP3A4) | Potential Inhibitor | Warrants further in vitro investigation for drug-drug interactions. |

| Ames Mutagenicity | Negative | Low likelihood of being a mutagen. |

Target Prediction and Molecular Docking

Based on the structural motifs, computational tools can predict potential biological targets. For this compound, potential targets could include matrix metalloproteinases, bacterial enzymes, or kinases involved in cancer signaling pathways. Molecular docking studies can then be performed to simulate the binding of the compound to these predicted targets and estimate the binding affinity.

Part 2: In Vitro Bioactivity Screening - A Tiered Approach

The in vitro screening is designed as a cascade, starting with broad assessments of cytotoxicity and progressing to more specific, hypothesis-driven assays informed by the in silico predictions.

Tier 1: General Cytotoxicity Assessment

The initial step in the in vitro evaluation is to determine the compound's general cytotoxicity across a panel of representative cell lines. This provides a therapeutic window and guides the concentration range for subsequent assays.

Two complementary assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays, will be employed to assess cell viability and membrane integrity, respectively.[13] The MTT assay measures mitochondrial metabolic activity, while the LDH assay quantifies the release of LDH from damaged cells.[14][15]

Step-by-Step Methodology:

-

Cell Culture: Culture selected cell lines (e.g., a normal fibroblast line like NIH-3T3 and a cancer cell line like HeLa) in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

LDH Assay:

-

Collect the cell culture supernatant.

-

Add the LDH reaction mixture to the supernatant.

-

Measure the absorbance at 490 nm using a microplate reader.[15]

-

Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)

| Cell Line | MTT Assay (48h) | LDH Assay (48h) |

| NIH-3T3 | > 100 | > 100 |

| HeLa | 25.5 | 30.2 |

Tier 2: Targeted Bioactivity Assays

Based on the structural alerts and in silico predictions, a panel of more specific assays will be conducted.

Given the known anticancer properties of bromophenols and sulfonamides, further investigation into the compound's effect on cancer cell proliferation and apoptosis is warranted.[16][17]

Experimental Protocol: Cell Cycle Analysis and Apoptosis Assay

-

Cell Cycle Analysis: Treat a cancer cell line (e.g., MCF-7 breast cancer cells) with the compound at its IC50 concentration. After 24 hours, fix the cells, stain with propidium iodide, and analyze the DNA content by flow cytometry to determine the cell cycle distribution.

-

Apoptosis Assay: Utilize an Annexin V-FITC/Propidium Iodide apoptosis detection kit. Treat cells with the compound, stain with Annexin V-FITC and propidium iodide, and analyze by flow cytometry to quantify early and late apoptotic cells.

The sulfonamide moiety suggests potential antimicrobial activity.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compound will be determined against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), using the broth microdilution method according to CLSI guidelines.

Table 3: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Organism | MIC |

| S. aureus | 16 |

| E. coli | > 128 |

| C. albicans | 64 |

The sulfonylpyrrolidine scaffold is a known inhibitor of MMPs.[5][6]

Experimental Protocol: Fluorogenic MMP Activity Assay

A commercially available fluorogenic substrate-based assay will be used to determine the inhibitory activity of the compound against a panel of MMPs (e.g., MMP-2, MMP-9). The assay measures the fluorescence generated from the cleavage of the substrate by the enzyme in the presence and absence of the inhibitor.

Table 4: Hypothetical MMP Inhibition Data (IC50 in µM)

| Enzyme | IC50 |

| MMP-2 | 5.8 |

| MMP-9 | 12.3 |

Part 3: Target Identification and Validation

Should the preliminary screening reveal significant bioactivity, the next crucial step is to identify the direct molecular target(s) of the compound.[18][19]

Affinity-Based and Label-Free Methods

Several techniques can be employed for target identification:

-

Affinity Chromatography: The compound can be immobilized on a solid support and used to pull down its binding partners from cell lysates.[20] The bound proteins are then identified by mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that the binding of a small molecule can stabilize its protein target against proteolysis.[19][21] Cell lysates are treated with the compound followed by a protease, and the remaining proteins are identified by mass spectrometry.

Visualization of the Screening Workflow

Caption: A streamlined workflow for the preliminary bioactivity screening of novel compounds.

Conclusion

This in-depth technical guide provides a robust and logical framework for the preliminary bioactivity screening of this compound. By integrating in silico predictions with a tiered in vitro assay cascade, this approach allows for an efficient and comprehensive evaluation of the compound's therapeutic potential. The self-validating nature of employing complementary assays at each stage ensures the generation of reliable and actionable data for further drug development endeavors.

References

- In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC - NIH. (2021-12-07).

- Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021-02-01).

- In Silico Prediction of Arundinin Bioactivity: A Technical Guide - Benchchem.

- In silico prediction of biological activity of volatile metabolite using deep learning algorithm. (2023-02-21).

- 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one - PubChem.

- 1436232-71-1|this compound - BLDpharm.

- synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchGate. (2024-10-09).

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH.

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI.

- Design, Synthesis and Evaluation of Novel Sulfonyl Pyrrolidine Derivatives as Matrix Metalloproteinase Inhibitors - PubMed.

- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed.

- (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents - ResearchGate. (2025-08-06).

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023-10-10).

- ADME Assays - Agilent.

- Early Hit-to-Lead ADME screening bundle - IQVIA Laboratories.

- Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites | Moroccan Journal of Chemistry. (2025-02-28).

- A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023-08-16).

- Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors.

- Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC - PubMed Central.

- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - MDPI. (2024-07-31).

- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.

- LDH assay kit guide: Principles and applications - Abcam.

- (PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - ResearchGate. (2025-10-12).

- Identifying the proteins to which small-molecule probes and drugs bind in cells - PNAS. (2009-03-24).

- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications - American Chemical Society.

- In Vitro ADME Assays and Services - Charles River Laboratories.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Tme-critical early ADME characterization - Admescope.

- Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.

- Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides - PubMed - NIH.

- Bromophenols in Marine Algae and Their Bioactivities - MDPI.

- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - MDPI.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015-09-09).

- Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023-09-06).

- Anyone familiar with LDH assay and MTT assay? - ResearchGate. (2015-02-16).

- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025-04-22).

- Identification of Direct Protein Targets of Small Molecules | Request PDF - ResearchGate. (2025-08-07).

- Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds - MDPI. (2024-11-15).

- 136350-52-2|1-((4-Bromophenyl)sulfonyl)pyrrolidine - BLDpharm.

Sources

- 1. Bromophenols in Marine Algae and Their Bioactivities | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ADME Assays | Agilent [agilent.com]

- 11. labs.iqvia.com [labs.iqvia.com]

- 12. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 16. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine and its Analogs in Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of the 1-((5-bromo-2-fluorophenyl)sulfonyl)pyrrolidine scaffold in medicinal chemistry. This document elucidates the therapeutic potential, mechanism of action, and practical experimental protocols related to this chemical series, with a particular focus on its prominent role in the development of potent and selective inhibitors of Lysine Acetyltransferase 6A (KAT6A).

Introduction: The Emergence of a Privileged Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2][3] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4] When coupled with a sulfonylphenyl moiety, as in the case of this compound, the resulting molecule possesses a unique combination of structural rigidity and functional group presentation, making it an attractive starting point for drug discovery.[5][6] This scaffold has been explored for its potential in targeting a range of biological entities, including enzymes and receptors.[5][7]

A significant breakthrough in the application of this scaffold has been the discovery of potent and selective inhibitors of KAT6A, such as the compounds WM-8014 and WM-1119.[8][9] These molecules have demonstrated promising anti-cancer properties by inducing cellular senescence and arresting tumor growth, thereby validating the therapeutic potential of this chemical series.[8][9]

Therapeutic Target Focus: Lysine Acetyltransferase 6A (KAT6A)

Lysine Acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a histone acetyltransferase that plays a crucial role in chromatin modification and gene regulation.[8][10] As part of the MYST family of acetyltransferases, KAT6A catalyzes the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to lysine residues on histone tails, primarily H3K23.[10] This acetylation event leads to a more relaxed chromatin structure, facilitating the transcription of target genes involved in cell proliferation and differentiation.[10]

Dysregulation of KAT6A activity is implicated in various cancers, including leukemia and solid tumors.[8][11] Genomic alterations such as translocations, amplifications, and mutations of the KAT6A gene can lead to aberrant acetyltransferase activity, driving tumorigenesis.[8][11] Furthermore, KAT6A is known to suppress cellular senescence, a critical tumor-suppressive mechanism.[8] Consequently, the inhibition of KAT6A has emerged as a promising therapeutic strategy for cancer treatment.[8][12]

Mechanism of Action: Competitive Inhibition of KAT6A

Compounds derived from the this compound scaffold, exemplified by WM-8014 and WM-1119, act as potent and selective inhibitors of KAT6A.[8][9] Structural and biochemical studies have revealed that these molecules are reversible, competitive inhibitors of acetyl-CoA.[8] They occupy the acetyl-CoA binding pocket of the KAT6A enzyme, thereby preventing the transfer of acetyl groups to histone substrates.[13]

The inhibition of KAT6A's catalytic activity leads to a cascade of downstream cellular events. The primary consequence is the suppression of histone acetylation, which in turn alters gene expression profiles. Notably, the inhibition of KAT6A leads to the upregulation of cell cycle inhibitors, such as those encoded by the CDKN2A locus (p16INK4a and p19ARF).[8][14] This induction of cell cycle regulators triggers a durable cell cycle arrest and pushes cancer cells into a state of cellular senescence, effectively halting their proliferation without causing DNA damage.[8][15]

Figure 1: Simplified signaling pathway of KAT6A inhibition.

Structure-Activity Relationship (SAR) Insights

The development of potent KAT6A inhibitors from the this compound scaffold has been guided by systematic structure-activity relationship (SAR) studies.[13] The optimization of the initial lead compounds focused on improving potency, selectivity, and pharmacokinetic properties.[13] For instance, the evolution from WM-8014 to WM-1119 involved medicinal chemistry efforts to reduce plasma-protein binding, which resulted in a compound with enhanced bioavailability and greater in vivo efficacy.[8][13]

Key structural features that are critical for activity include the sulfonamide linkage and the specific substitution patterns on the phenyl ring.[6] The pyrrolidine moiety also plays a crucial role in orienting the molecule within the binding pocket of the target enzyme.[16] Variations in these structural components can significantly impact the inhibitory activity and selectivity of the compounds.[17]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of exemplary KAT6A inhibitors derived from the focused chemical scaffold.

| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) | Selectivity | Reference |

| WM-1119 | KAT6A | Cell-free | 0.25 | 0.002 | >1,100-fold vs KAT5, >250-fold vs KAT7 | [15][18][19] |

| WM-8014 | MOZ (KAT6A) | Biochemical | 0.055 | - | - | [20] |

Experimental Protocols

The following protocols provide a framework for evaluating the biological activity of this compound analogs as potential KAT6A inhibitors.

Protocol 1: In Vitro KAT6A Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against KAT6A enzymatic activity.

Materials:

-

Recombinant human KAT6A enzyme

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mg/mL BSA)

-

Detection reagent (e.g., antibody-based detection of acetylated histone H3)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, KAT6A enzyme, and the diluted test compound.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding the histone H3 peptide substrate and acetyl-CoA.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagents and incubate as required.

-

Measure the signal using a microplate reader at the appropriate wavelength.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line known to be sensitive to KAT6A inhibition (e.g., lymphoma cells)

-

Complete cell culture medium

-

Test compound

-

Cell proliferation reagent (e.g., resazurin-based)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 72 hours.

-

Add the cell proliferation reagent to each well and incubate for 2-4 hours.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 3: Senescence-Associated β-Galactosidase Staining

Objective: To detect cellular senescence in cells treated with a test compound.

Materials:

-

Cells treated with the test compound for an appropriate duration (e.g., 5-7 days)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (containing X-gal)

-

Microscope

Procedure:

-

Wash the treated cells with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add the staining solution to the cells.

-

Incubate the cells at 37°C (without CO2) for 12-16 hours.

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantify the percentage of senescent cells by counting the number of blue-stained cells relative to the total number of cells in multiple fields of view.

Figure 2: A representative experimental workflow for inhibitor characterization.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective inhibitors of KAT6A. The insights gained from the study of compounds like WM-1119 have significantly advanced our understanding of KAT6A's role in cancer and have paved the way for a novel therapeutic approach based on the induction of cellular senescence. The protocols outlined in this document provide a robust framework for the continued exploration of this promising chemical series in the pursuit of new and effective cancer therapies.

References

- Smolecule. (2023, August 15). 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine.

- Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.

- Selleck Chemicals. WM-1119 Histone Acetyltransferase inhibitor.

- Sigma-Aldrich. 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone.

- PMC - NIH. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease.

- Pfizer. KAT6 Inhibitor.

- Axon Medchem. WM-1119 | KAT6A inhibitor.

- PubMed. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease.

- BLDpharm. 136350-52-2|1-((4-Bromophenyl)sulfonyl)pyrrolidine.

- Monash University. (2018, August 9). Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth.

- PubMed. (2018, August 1). Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth.

- MedchemExpress.com. WM-1119 | KAT6A Inhibitor.

- ResearchGate. Medicinal chemistry optimization of WM-8014, designed to reduce....

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.

- PMC - PubMed Central. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

- PubMed. (2012, May 10). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).

- ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022..

- PubMed. (2021, July 22). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors.

- PMC - NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- BioWorld. Kat6a inhibitors.

- PubMed. (2013, February 9). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.

- AACR Journals. (2024, March 22). Abstract 3217: Discovery of novel inhibitors of the epigenetic regulator Kat6a histone acetyl transferase and characterization of their anti-tumor activity.

- TargetMol. WM-8014 | Histone Acetyltransferase.

- PMC - PubMed Central. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters.

- ResearchGate. The effect of WM-8014 on cell proliferation is mediated through the....

- PMC - PubMed Central. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine | 1178386-07-6 [smolecule.com]

- 6. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prifetrastat (PF-07248144) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Kat6a inhibitors - Articles | BioWorld [bioworld.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. axonmedchem.com [axonmedchem.com]

- 16. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. WM-8014 | Histone Acetyltransferase | TargetMol [targetmol.com]

Troubleshooting & Optimization

Technical Support Center: Advanced Analytical Methods for Halogenated Sulfonamides

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of halogenated sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are working to refine their analytical methods for these challenging compounds. My objective is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your own experiments effectively. The analysis of halogenated sulfonamides is often complicated by their diverse physicochemical properties and the complexity of sample matrices, leading to issues with recovery, sensitivity, and reproducibility.

This resource is structured as a series of questions and answers, addressing common problems encountered in the laboratory. We will delve into sample preparation, chromatographic separation, and mass spectrometric detection, providing field-proven insights to enhance the robustness and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantitative analysis of halogenated sulfonamides?

The accurate quantification of halogenated sulfonamides presents several analytical hurdles. The most significant challenge is the matrix effect observed in complex samples like wastewater, food products, and biological tissues. Co-eluting endogenous substances can cause ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source, leading to inaccurate quantification.[1][2]

Other major challenges include:

-

Low Recoveries: Halogenated sulfonamides can exhibit variable recoveries during sample preparation due to their differing polarities and potential for irreversible adsorption to labware or extraction media.[3]

-

Poor Ionization/Fragmentation: Some sulfonamides may have a low degree of ionization or poor fragmentation efficiency, which compromises the sensitivity of LC-MS/MS methods.[4]

-

Lack of Standardized Methods: The absence of universally standardized methods and certified reference materials can hinder the comparability of results across different laboratories and studies.[5]

-

Analyte Stability: The stability of these compounds can be a concern, especially during sample storage and extraction.

Troubleshooting Guide by Technique

Sample Preparation

Proper sample preparation is the most critical step for successful analysis, as it aims to eliminate matrix interferences and preconcentrate the target analytes.[6]

Q2: My sulfonamide recovery is consistently low after Solid-Phase Extraction (SPE). What are the most likely causes and how can I improve it?

Low recovery in SPE is a common issue that can almost always be traced back to a mismatch between the analyte's chemistry, the sorbent, and the solvents used. Here's how to troubleshoot it:

Causality-Driven Solutions:

-

Incorrect Sorbent Selection: The choice of SPE sorbent is paramount. Halogenated sulfonamides span a range of polarities. A broad-spectrum sorbent like a hydrophilic-lipophilic balanced (HLB) reversed-phase polymer is often a good starting point as it provides good retention for a wide range of compounds.[7] However, for highly specific applications, you may need to test different phases.

-

Improper Sample pH: The pH of the sample during loading is critical because it dictates the ionization state of the sulfonamide. The retention of sulfonamides on reversed-phase sorbents is typically best within a pH range of 4 to 7.[7] If the pH is too high, the sulfonamide may be ionized and poorly retained. Adjusting the sample pH with a suitable buffer or diluted acid is a crucial step.[7]

-

Insufficient Elution Solvent Strength: The elution solvent must be strong enough to desorb the analytes from the sorbent. If you see low recovery, your elution solvent may be too weak. For reversed-phase SPE, methanol or acetonitrile are common. Sometimes, a small amount of a modifier (e.g., ammonium hydroxide) is needed to neutralize residual silanol interactions and improve the elution of more acidic sulfonamides.

-

Incomplete Cartridge Drying: For non-polar elution solvents, residual water in the cartridge after the wash step can prevent the organic solvent from effectively wetting the sorbent, leading to poor elution. Ensure the cartridge is thoroughly dried by applying a high vacuum or nitrogen stream before adding the elution solvent.[7]

Below is a troubleshooting workflow to diagnose low recovery issues.

Caption: Troubleshooting workflow for low SPE recovery.

Q3: What are the advantages of Matrix Solid-Phase Dispersion (MSPD) for solid or semi-solid samples?